

An In-depth Technical Guide to CH6953755: A Selective YES1 Kinase Inhibitor

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Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790

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Abstract

CH6953755 is a potent and orally active small molecule inhibitor targeting YES1, a non-receptor tyrosine kinase belonging to the SRC family. With a half-maximal inhibitory concentration (IC₅₀) of 1.8 nM for YES1, this compound demonstrates significant therapeutic potential, particularly in cancers characterized by YES1 gene amplification.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the biochemical and cellular activity of **CH6953755**, including its kinase selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action within relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key concepts are visualized using diagrams generated with the DOT language.

Biochemical Profile of CH6953755

Potency against YES1 Kinase

CH6953755 exhibits potent inhibitory activity against YES1 kinase with a reported IC₅₀ value of 1.8 nM.^{[1][2][3][4]} This high potency underscores its potential as a targeted therapeutic agent.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **CH6953755** has been profiled against a panel of 39 kinases to assess its selectivity. The IC₅₀ values for these kinases are summarized in Table 1. Additionally, a broader kinase scan was performed to evaluate its activity against a larger panel of kinases.

Table 1: Kinase Selectivity Profile of **CH6953755** against a Panel of 39 Kinases

Kinase	IC50 (nM)
YES1	1.8
LCK	2.1
SRC	2.3
FYN	3.0
FGR	4.4
ABL1	13
ARG	15
FMS	20
KIT	21
LYN	24
TRKA	28
BLK	31
HCK	32
FLT3	42
JAK3	56
TRKB	64
KDR	70
CSF1R	81
PDGFR α	95
PDGFR β	110
EGFR	>1000
ERBB2	>1000
ERBB4	>1000

MET	>1000
RON	>1000
ALK	>1000
ROS1	>1000
RET	>1000
FGFR1	>1000
FGFR2	>1000
FGFR3	>1000
FGFR4	>1000
TIE2	>1000
IGF1R	>1000
INSR	>1000
AURKA	>1000
AURKB	>1000
PLK1	>1000
CDK1/CycB	>1000

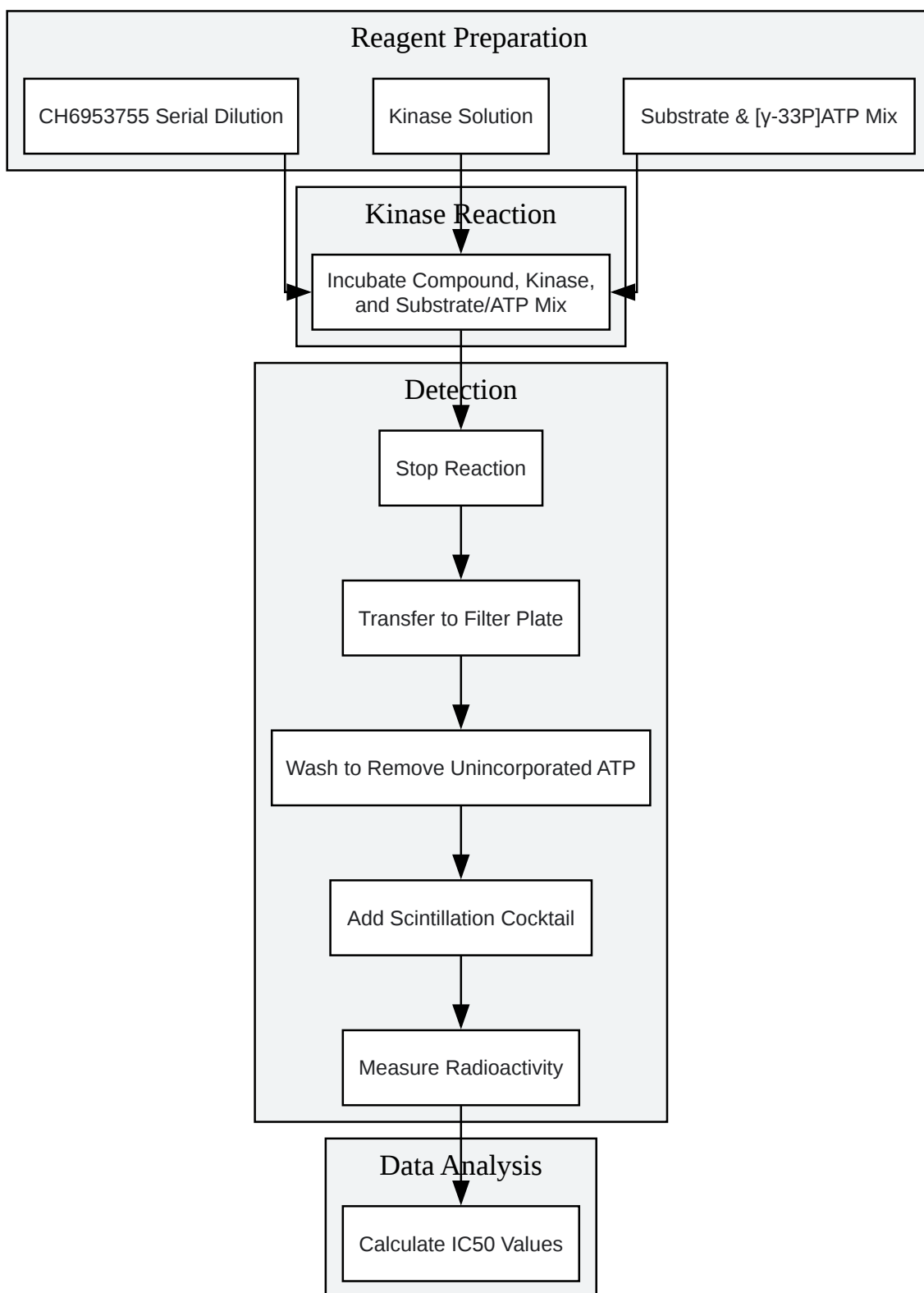
Data sourced from Hamanaka N, et al. Cancer Res. 2019;79(22):5734-5745.[1][5][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of **CH6953755** against a panel of kinases was determined using a radiometric assay.

Workflow for In Vitro Kinase Inhibition Assay



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Caption: Workflow for IC₅₀ determination using a radiometric kinase assay.

Methodology:

- **Compound Preparation:** **CH6953755** was serially diluted in DMSO to generate a range of concentrations.
- **Reaction Mixture:** The kinase, a specific peptide substrate, and [γ -33P]ATP were combined in a reaction buffer.
- **Initiation:** The kinase reaction was initiated by adding the ATP/substrate mixture to the wells containing the enzyme and the test compound.
- **Incubation:** The reaction was allowed to proceed at room temperature for a specified period, typically 60 minutes.
- **Termination:** The reaction was stopped by the addition of phosphoric acid.
- **Detection:** The reaction mixture was transferred to a filter plate, which captures the phosphorylated substrate. Unincorporated [γ -33P]ATP was washed away.
- **Quantification:** Scintillation fluid was added to the wells, and the amount of incorporated radioactivity was measured using a scintillation counter.
- **Data Analysis:** The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control. IC50 values were determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

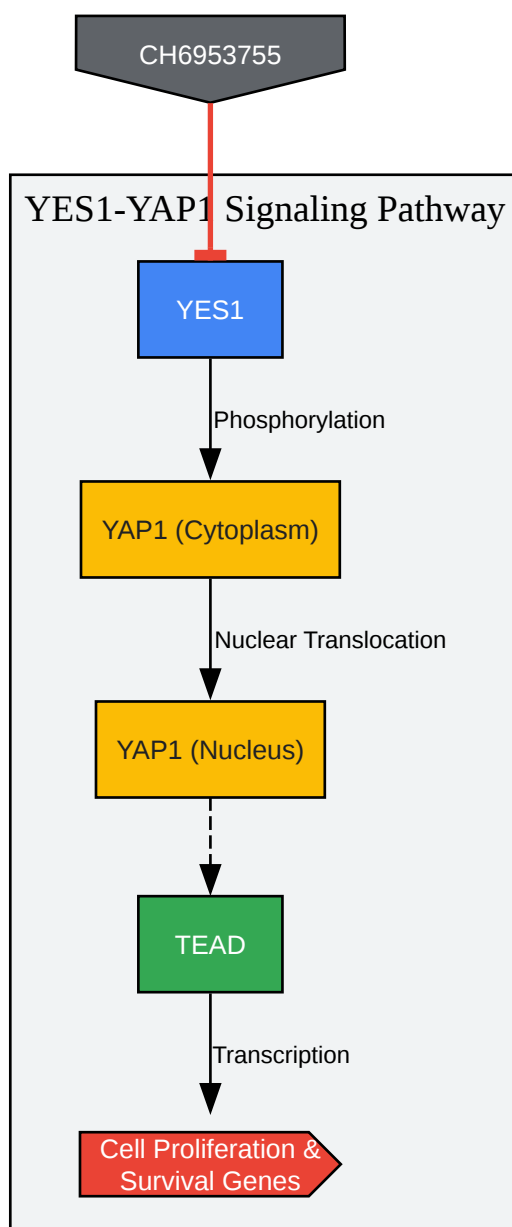
CH6953755 exerts its anti-cancer effects by inhibiting the YES1 kinase, which in turn modulates the activity of the downstream effector, Yes-associated protein 1 (YAP1).^{[1][5][6]}

The YES1-YAP1 Signaling Pathway

YES1 is a member of the SRC family of kinases and plays a role in various cellular processes, including cell proliferation and survival.^[7] One of its key downstream targets is YAP1, a transcriptional co-activator and a central component of the Hippo signaling pathway.^[7] In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP1. Activated YAP1

translocates to the nucleus, where it binds to transcription factors, such as the TEAD family, to promote the expression of genes involved in cell proliferation and survival.

Inhibition of the YES1-YAP1 Pathway by **CH6953755**



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Caption: **CH6953755** inhibits YES1, preventing YAP1 activation and downstream signaling.

Mechanism of Action:

CH6953755 inhibits the kinase activity of YES1. This inhibition prevents the phosphorylation and subsequent nuclear translocation of YAP1.[1][6] By sequestering YAP1 in the cytoplasm, **CH6953755** effectively blocks its ability to act as a transcriptional co-activator, leading to the downregulation of genes that drive cell proliferation and survival. This mechanism is particularly effective in cancers with YES1 gene amplification, where the cells are highly dependent on the YES1-YAP1 signaling axis.[1][5][6]

Conclusion

CH6953755 is a highly potent and selective inhibitor of YES1 kinase. Its detailed biochemical and cellular characterization demonstrates its potential as a targeted therapy for cancers driven by YES1 hyperactivation. The data presented in this guide, including its kinase selectivity profile and mechanism of action, provide a solid foundation for further preclinical and clinical investigation of this promising anti-cancer agent. The experimental protocols outlined herein can serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. | Semantic Scholar [semanticscholar.org]
- 7. cancer-research-network.com [cancer-research-network.com]
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